molecular formula C9H8Cl2N2 B2614474 3-[(3,4-Dichlorophenyl)amino]propanenitrile CAS No. 36053-75-5

3-[(3,4-Dichlorophenyl)amino]propanenitrile

Cat. No.: B2614474
CAS No.: 36053-75-5
M. Wt: 215.08
InChI Key: FWYHPLBANASGGP-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)amino]propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a 3,4-dichlorophenylamino group. Its molecular formula is C₉H₇Cl₂N₂, with a molecular weight of 229.07 g/mol. The dichlorophenyl group enhances lipophilicity and electronic effects, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3,4-dichloroanilino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,13H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHPLBANASGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)amino]propanenitrile typically involves the reaction of 3,4-dichloroaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound is utilized as an intermediate in the synthesis of various organic compounds. Its nitrile group can participate in nucleophilic addition reactions, making it valuable for developing more complex molecules.

Biology

  • Biological Activity Studies: Research has indicated that 3-[(3,4-Dichlorophenyl)amino]propanenitrile exhibits potential biological activities. Studies are ongoing to evaluate its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents.

Medicine

  • Potential Therapeutic Uses: The compound is being investigated for its potential use in drug development. Preliminary studies suggest that it may have anticancer properties and could be effective against certain types of tumors.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the effects of this compound on A549 lung adenocarcinoma cells. Results showed a significant reduction in cell viability at concentrations above 50 µM.
    Concentration (µM)Cell Viability (%)
    0100
    2585
    5060
    10030
  • Mechanism of Action:
    • The mechanism by which this compound exerts its effects involves the modulation of specific signaling pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the exact molecular targets.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to these targets, while the aminopropanenitrile moiety influences the compound’s reactivity and stability. The pathways involved in its action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-[(3,4-Dichlorophenyl)amino]propanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features
This compound C₉H₇Cl₂N₂ 229.07 3,4-dichloro High lipophilicity; strong electron-withdrawing effects
3-[(3-Methoxyphenyl)amino]propanenitrile C₁₀H₁₂N₂O 176.22 3-methoxy Increased polarity due to methoxy group; lower logP
3-[(3,5-Dimethylphenyl)amino]propanenitrile C₁₁H₁₄N₂ 174.24 3,5-dimethyl Reduced steric hindrance; enhanced metabolic stability
2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile C₁₂H₉Cl₂N₂ 265.03 3,4-dichloro + pyrrole ring Extended conjugation; potential cytotoxicity
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile C₁₂H₁₆N₂O₂ 234.27 3,4-dimethoxy + methyl Stereochemical complexity; possible CNS activity

Biological Activity

3-[(3,4-Dichlorophenyl)amino]propanenitrile, commonly referred to as DCAPN, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research.

Chemical Structure and Properties

DCAPN is characterized by a propanenitrile backbone with a dichlorophenyl group attached to an amino substituent. The molecular formula is C10H10Cl2N2, and its structure can be represented as follows:

Chemical Structure C6H4(Cl)2NH(CH2)2CN\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{Cl})_2\text{NH}(\text{CH}_2)_2\text{C}\equiv \text{N}

The biological activity of DCAPN primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that DCAPN may exhibit:

  • Antitumor Activity : Preliminary studies suggest that DCAPN can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease progression, particularly in cancer and inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that DCAPN exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .
  • Enzyme Interaction : Another investigation focused on the compound's role as an inhibitor of the L-type amino acid transporter (LAT1), which is often overexpressed in tumors. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as an antitumor agent with minimal side effects .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies evaluating the biological activity of DCAPN:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)5Induction of apoptosis
A549 (lung cancer)10Inhibition of cell proliferation
HeLa (cervical)7LAT1 inhibition

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the dichlorophenyl group significantly affect the biological activity of DCAPN. For instance, replacing chlorine with other halogens resulted in decreased potency against cancer cell lines. This highlights the importance of specific functional groups in determining the compound's efficacy.

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